Technical Whitepaper: 2-Bromoethyl-d4-amine HBr in Precision Chemistry
Technical Whitepaper: 2-Bromoethyl-d4-amine HBr in Precision Chemistry
Executive Summary
In the expanding landscape of precision medicine and targeted protein degradation (TPD), 2-Bromoethyl-d4-amine hydrobromide (CAS: 81764-55-8) serves as a critical deuterated building block. Unlike its non-deuterated analog, this isotopologue offers distinct advantages in metabolic stability profiling and mass spectrometry-based quantification .
This guide dissects the physicochemical properties, handling protocols, and synthetic utility of 2-Bromoethyl-d4-amine HBr. It is designed for medicinal chemists requiring high-fidelity incorporation of ethyl-d4 linkers into PROTACs (Proteolysis Targeting Chimeras) or radiotracers.
Physicochemical Profile
The hydrobromide salt form is essential for the stability of this compound.[1] The free base, 2-bromoethylamine, is kinetically unstable and prone to rapid intramolecular cyclization to form aziridine. The HBr salt protonates the amine, preventing nucleophilic attack on the adjacent carbon, thereby ensuring shelf stability.
Table 1: Technical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-Bromoethyl-1,1,2,2-d4-amine hydrobromide | Fully deuterated ethyl chain |
| Formula | ||
| Molecular Weight | 208.92 g/mol | +4 Da shift vs. non-deuterated (204.9 g/mol ) |
| CAS Number | 81764-55-8 | Specific to d4-HBr salt |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 172–175 °C | Decomposes upon melting |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexanes | Dissolve in polar aprotic solvents for reactions |
| Isotopic Purity | Critical for MS internal standards | |
| Acidity | pH < 7.0 (aqueous solution) | Acidic salt; requires neutralization for reactivity |
Mechanistic Utility & Applications
The Deuterium Advantage (Kinetic Isotope Effect)
Incorporating the ethyl-d4 moiety is not merely for mass shifting. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.
-
Metabolic Stability: The ethyl linker in PROTACs is often a site of oxidative metabolism (e.g., by CYP450). Deuteration at these positions can significantly retard metabolic cleavage via the Primary Kinetic Isotope Effect (KIE), extending the drug's half-life (
). -
Analytical Tracing: The +4 Da mass shift provides a distinct spectral signature in LC-MS/MS, allowing for precise quantification of the drug in complex biological matrices without interference from endogenous metabolites.
Synthetic Versatility
The molecule acts as a bifunctional electrophile/nucleophile precursor .
-
Electrophile (Alkyl Halide): The C-Br bond is susceptible to
displacement by thiols, phenols, or secondary amines. -
Nucleophile (Primary Amine): Upon neutralization (liberation of HBr), the terminal
becomes a potent nucleophile for amide coupling or reductive amination.
Experimental Protocols
Handling & Storage (Self-Validating Safety)
-
Hygroscopicity: The HBr salt absorbs atmospheric moisture, which can lead to hydrolysis of the C-Br bond over time.
-
Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.
-
Validation: If the white powder turns yellow or sticky, significant hydrolysis or degradation has occurred. Verify purity via
-NMR before use.
-
-
Aziridine Risk: Do not neutralize the salt until immediately before the reaction. Free-basing in the absence of a nucleophile leads to toxic aziridine formation.
Standard Protocol: N-Alkylation for PROTAC Linker Synthesis
Objective: Attach the ethyl-d4-amine linker to a scaffold (e.g., a phenol derivative of an E3 ligase ligand).
Reagents:
-
Scaffold (Phenol-R)
-
2-Bromoethyl-d4-amine HBr (1.2 eq)
-
Cesium Carbonate (
, 3.0 eq) - Base -
DMF (Anhydrous) - Solvent
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the Scaffold (Phenol-R) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
. Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide anion.-
Causality: Pre-generation of the nucleophile ensures faster kinetics upon addition of the electrophile.
-
-
Linker Addition: Add 2-Bromoethyl-d4-amine HBr directly as a solid or predissolved in minimal DMF.
-
Note: The excess base neutralizes the HBr in situ, liberating the amine and driving the
reaction.
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor via LC-MS (Look for M+ Scaffold + 47 Da shift [Ethyl-d4-amine mass]).
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with saturated
(to remove unreacted HBr/Base). -
Wash with Water/Brine (to remove DMF).
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient). The primary amine product is polar; consider using
in the eluent to reduce tailing.
Visualization of Workflows
Diagram 1: Chemical Structure & Isotopic Utility
This diagram illustrates the structure and the "Silent Region" concept in NMR caused by deuteration.
Figure 1: Structural composition of 2-Bromoethyl-d4-amine HBr highlighting deuterated carbons.
Diagram 2: PROTAC Linker Synthesis Workflow
This workflow demonstrates the standard application of the compound in drug discovery.
Figure 2: Step-by-step reaction workflow for incorporating the deuterated linker.
Quality Control & Analytical Verification
To ensure the integrity of your experiments, perform the following checks:
-
NMR Verification:
-
-NMR (DMSO-d6): You should observe broad ammonium protons (~8.0 ppm) but NO signals in the 3.0–4.0 ppm region (where standard ethyl
protons appear). Any peaks here indicate incomplete deuteration or contamination with non-deuterated analog. - -NMR: Look for the characteristic quintet splitting of the carbon signals due to coupling with Deuterium (Spin = 1).
-
-NMR (DMSO-d6): You should observe broad ammonium protons (~8.0 ppm) but NO signals in the 3.0–4.0 ppm region (where standard ethyl
-
Mass Spectrometry:
-
Confirm the parent ion
at 128.02 (Free base mass ~129, but typically observed attached to fragments). -
The HBr salt contributes to the molecular weight but dissociates in MS source.
-
Safety Information
-
GHS Classification:
-
Emergency Protocol: In case of skin contact, wash immediately with soap and water.[3] The compound releases HBr upon hydrolysis; treat as a weak acid burn.
References
-
ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8.[1] Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (1940). Ethylamine, 2-bromo-, hydrobromide.[1][4][5][3][6][7] Org. Synth. 1940, 20, 14. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromoethylamine hydrobromide (Compound).[1][8][4][5][3][6] National Library of Medicine. Retrieved February 6, 2026, from [Link]
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Bromoethylamine hydrobromide(2576-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2576-47-8 CAS | 2-BROMOETHYLAMINE HYDROBROMIDE | Amines & Amine Salts | Article No. 02287 [lobachemie.com]
- 5. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. haihangchem.com [haihangchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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